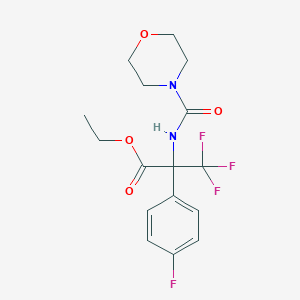
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate is a useful research compound. Its molecular formula is C16H18F4N2O4 and its molecular weight is 378.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a morpholine moiety, and an ethyl ester functional group. Its chemical structure is represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of electronegative fluorine atoms and the morpholine ring.
Anticancer Activity
Research indicates that compounds with fluorinated phenyl groups exhibit enhanced anticancer properties. For instance, derivatives of similar structures have shown increased cytotoxicity against various cancer cell lines. In particular, fluorinated derivatives have been reported to inhibit cell proliferation and induce apoptosis in human prostate carcinoma cells (22Rv1) .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 3,3,3-trifluoro... | 22Rv1 | TBD | Induces apoptosis |
| Non-fluorinated counterpart | 22Rv1 | TBD | Less effective |
Antioxidant Properties
Fluorinated compounds often demonstrate improved antioxidant activity. Studies on structurally similar compounds have shown that the introduction of fluorine enhances radical scavenging capabilities. For example, 3-fluorinated flavones were found to significantly reduce reactive oxygen species (ROS) levels in neuronal cells .
Case Study: Neuroprotective Effects
In a study investigating neuroprotective effects, the compound demonstrated a capacity to reduce oxidative stress in rat cortical neurons under glutamate stimulation. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar morpholine derivatives have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways related to apoptosis and cell survival.
- Scavenging Free Radicals : The presence of hydroxyl groups in related structures aids in radical scavenging.
Pharmacological Studies
Recent pharmacological evaluations have focused on the synthesis and biological evaluation of fluorinated derivatives. These studies highlight the importance of structural modifications in enhancing biological activity and selectivity for specific targets .
Properties
Molecular Formula |
C16H18F4N2O4 |
|---|---|
Molecular Weight |
378.32 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate |
InChI |
InChI=1S/C16H18F4N2O4/c1-2-26-13(23)15(16(18,19)20,11-3-5-12(17)6-4-11)21-14(24)22-7-9-25-10-8-22/h3-6H,2,7-10H2,1H3,(H,21,24) |
InChI Key |
OXJBQWNJQDDKJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















